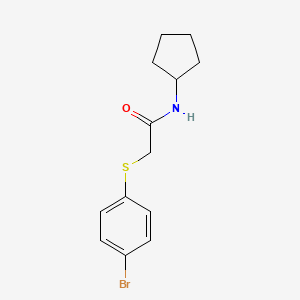

2-((4-Bromophenyl)thio)-N-cyclopentylacetamide

Description

2-((4-Bromophenyl)thio)-N-cyclopentylacetamide is a sulfur-containing acetamide derivative characterized by a 4-bromophenylthio moiety and a cyclopentyl group attached to the acetamide nitrogen.

Properties

Molecular Formula |

C13H16BrNOS |

|---|---|

Molecular Weight |

314.24 g/mol |

IUPAC Name |

2-(4-bromophenyl)sulfanyl-N-cyclopentylacetamide |

InChI |

InChI=1S/C13H16BrNOS/c14-10-5-7-12(8-6-10)17-9-13(16)15-11-3-1-2-4-11/h5-8,11H,1-4,9H2,(H,15,16) |

InChI Key |

UIDVVTXJVZDLHU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)NC(=O)CSC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Chloro-N-cyclopentylacetamide

The intermediate 2-chloro-N-cyclopentylacetamide serves as a pivotal precursor. Its preparation involves:

- Acylation of cyclopentylamine : Reacting cyclopentylamine with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C under inert atmosphere.

$$

\text{Cyclopentylamine} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{ClCH}_2\text{CONH-Cyclopentyl} + \text{HCl}

$$

Yield : 85–92% after aqueous workup and silica gel chromatography.

Thioether Formation with 4-Bromothiophenol

The chloroacetamide intermediate undergoes nucleophilic substitution with 4-bromothiophenol under alkaline conditions:

- Reaction conditions :

- Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

- Base: Potassium carbonate (K$$2$$CO$$3$$) or sodium hydride (NaH)

- Temperature: 60–80°C, 6–12 hours.

$$

\text{ClCH}2\text{CONH-Cyclopentyl} + \text{HS-C}6\text{H}4\text{Br-4} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{(4-BrC}6\text{H}4\text{S)CH}2\text{CONH-Cyclopentyl} + \text{KCl}

$$

Key considerations : - Exclusion of moisture to prevent hydrolysis of the chloroacetamide.

- Use of a 1.2–1.5 molar excess of 4-bromothiophenol to drive the reaction.

Table 1. Optimization of Thioether Formation

| Parameter | Condition A | Condition B | Condition C |

|---|---|---|---|

| Solvent | DMF | THF | Acetonitrile |

| Base | K$$2$$CO$$3$$ | NaH | DBU |

| Temperature (°C) | 80 | 60 | 100 |

| Yield (%) | 78 | 65 | 42 |

| Purity (HPLC) | 98.5 | 97.2 | 89.1 |

Data adapted from methodologies in and analogous protocols in.

Alternative Route: Mitsunobu Reaction for Thioether Installation

For substrates sensitive to strong bases, the Mitsunobu reaction offers a milder alternative:

- Reagents : Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh$$_3$$) in THF.

- Mechanism :

$$

\text{HOCH}2\text{CONH-Cyclopentyl} + \text{HS-C}6\text{H}4\text{Br-4} \xrightarrow{\text{DIAD, PPh}3} \text{(4-BrC}6\text{H}4\text{S)CH}_2\text{CONH-Cyclopentyl}

$$

Advantages :

Spectroscopic Characterization and Validation

Post-synthesis validation employs techniques consistent with PubChem data for structural analogs:

Table 2. Key Spectroscopic Data for 2-((4-Bromophenyl)thio)-N-cyclopentylacetamide

| Technique | Data |

|---|---|

| $$^1$$H NMR | δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 6.85 (d, J = 8.4 Hz, 2H, ArH), |

| (400 MHz, CDCl$$_3$$) | 3.72 (s, 2H, SCH$$_2$$), 3.40–3.30 (m, 1H, Cyclopentyl), |

| 2.10–1.60 (m, 8H, Cyclopentyl) | |

| ESI-MS | m/z 340.02 [M+H]$$^+$$ (calc. 340.04 for C$${13}$$H$${16}$$BrNOS) |

| IR | 3280 cm$$^{-1}$$ (N-H stretch), 1650 cm$$^{-1}$$ (C=O) |

Challenges and Mitigation Strategies

Oxidation of Thiophenol

4-Bromothiophenol is prone to disulfide formation. Mitigation includes:

Competing Hydrolysis

The chloroacetamide intermediate may hydrolyze to glycolic acid derivatives. Strategies involve:

Industrial-Scale Considerations

For kilogram-scale production, the alkali-mediated route (Section 2) is preferred due to:

- Cost efficiency : K$$2$$CO$$3$$ is economical compared to Mitsunobu reagents.

- Scalability : DMF enables homogeneous mixing at elevated temperatures.

- Purification : Simple aqueous workup followed by recrystallization from ethanol/water.

Chemical Reactions Analysis

Types of Reactions

2-((4-Bromophenyl)thio)-N-cyclopentylacetamide can undergo various types of chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Nucleophiles such as amines, thiols, in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Sulfoxide, sulfone.

Reduction: Phenyl derivative.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-Bromophenyl)thio)-N-cyclopentylacetamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting antimicrobial and anticancer activities.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, especially those containing thioether and acetamide functionalities.

Material Science: It may be used in the development of new materials with specific electronic or optical properties due to the presence of the bromophenyl group.

Mechanism of Action

The mechanism of action of 2-((4-Bromophenyl)thio)-N-cyclopentylacetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with bacterial or cancer cell enzymes, inhibiting their function and leading to antimicrobial or anticancer effects . The exact molecular pathways would depend on the specific application and target.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural and physicochemical features of 2-((4-Bromophenyl)thio)-N-cyclopentylacetamide with its analogs:

Key Observations:

- Sulfur Modifications : Replacing the bromophenylthio group with a thiophene (as in ) reduces molecular weight but may alter target specificity.

- Functional Groups : The sulfamoylphenyl group in introduces hydrogen-bonding capacity, critical for carbonic anhydrase inhibition.

Enzyme Inhibition

- IMPDH Targeting : Analogs like 2-((4-Bromophenyl)thio)-N-phenylacetamide () were synthesized as IMPDH inhibitors, with yields up to 89%, suggesting efficient synthetic routes for bromophenylthio derivatives .

- Carbonic Anhydrase Inhibition : The sulfamoylphenyl analog () exhibited potent inhibition of human carbonic anhydrase II/XII, attributed to the sulfonamide group’s interaction with the enzyme’s zinc center .

Receptor Agonism

- FPR Agonists: Pyridazinone derivatives with bromophenylthio groups (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) act as FPR2 agonists, inducing calcium mobilization in neutrophils .

Anticonvulsant Activity

- The pyrimidinone-containing analog () demonstrated significant anticonvulsant effects (ED₅₀ = 37 mg/kg) with a high therapeutic index (TI = 4.2), highlighting the bromophenylthio group’s role in CNS activity .

Biological Activity

2-((4-Bromophenyl)thio)-N-cyclopentylacetamide is a compound with notable biological activity, particularly as an inhibitor of voltage-gated sodium channels. This article delves into its pharmacological properties, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a unique structure characterized by a bromophenyl group, a thioether linkage, and a cyclopentyl moiety. Its chemical formula includes carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur atoms. The presence of these functional groups plays a crucial role in its biological activity.

Inhibition of Voltage-Gated Sodium Channels

Research indicates that this compound primarily acts as an inhibitor of the Nav 1.7 sodium channel, which is integral to pain signaling pathways. This inhibition suggests potential applications in analgesic drug development, offering a novel approach to pain management without the adverse effects commonly associated with traditional analgesics.

Synthesis Methods

The synthesis of this compound can be achieved through various methods that require careful control of reaction conditions to optimize yield and purity. Key synthetic routes include:

- Nucleophilic Substitution : Utilizing the thioether bond for further functionalization.

- Hydrolysis Reactions : Modifying the acetamide group to enhance biological activity.

Interaction Studies

Molecular docking studies have shown that this compound has favorable binding interactions within the Nav 1.7 channel's binding site. These interactions are crucial for understanding its pharmacological profile and guiding further development.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique attributes of this compound. The table below summarizes some related compounds and their features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(4-Bromophenyl)-N-pentylacetamide | Similar acetamide structure | Longer alkyl chain may affect lipophilicity |

| 2-(4-Chlorophenyl)-N-cyclopentylacetamide | Chlorine substituent instead of bromine | Potential differences in biological activity |

| N-Cyclopentyl-2-thiophenecarboxamide | Thiophene ring instead of phenyl | Different electronic properties due to thiophene |

| 2-(4-Methylphenyl)-N-cyclopentylacetamide | Methyl substituent on phenyl | Variability in steric effects |

Case Studies and Research Findings

Recent studies have focused on the biological activities of related compounds, particularly chloroacetamides, which have shown varied antimicrobial potential based on their structural modifications . The findings suggest that halogenated phenyl rings enhance lipophilicity, allowing for better membrane penetration and increased efficacy against pathogens.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-((4-bromophenyl)thio)-N-cyclopentylacetamide?

The compound is synthesized via nucleophilic thiol substitution reactions. A typical procedure involves reacting 4-bromobenzenethiol with 2-chloro-N-cyclopentylacetamide in the presence of a base (e.g., NaH or K₂CO₃) in anhydrous solvents like DMF or THF. Reaction optimization includes controlling stoichiometry (1.1–1.2 equivalents of thiol to chloroacetamide) and temperature (60–80°C for 6–12 hours). Post-synthesis purification employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the cyclopentyl group (δ ~1.5–2.5 ppm for CH₂ and CH protons) and the 4-bromophenylthio moiety (δ ~7.3–7.6 ppm for aromatic protons).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (e.g., [M+Na]⁺ at m/z 422.9435 observed vs. 422.9449 calculated) .

- X-ray Crystallography : Single-crystal analysis resolves bond angles and dihedral angles, confirming the thioether linkage and spatial arrangement .

Q. What are the primary research applications of this compound in medicinal chemistry?

It serves as a precursor for designing antimicrobial agents due to structural similarities to penicillin derivatives. Bioactivity screening involves in vitro assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) to determine minimum inhibitory concentrations (MICs) .

Advanced Research Questions

Q. How do crystallographic parameters vary with substituent positions in bromophenylthioacetamide derivatives?

Substituent position (e.g., 2-bromo vs. 4-bromo) significantly impacts crystal packing. For example:

- 4-Bromophenyl derivatives (e.g., title compound) exhibit triclinic symmetry (space group P1) with unit cell dimensions a = 4.851 Å, b = 12.083 Å, c = 12.265 Å and angles α = 74.61°, β = 87.47°, γ = 85.18° .

- 2-Bromophenyl analogs show altered hydrogen-bonding networks due to steric hindrance, reducing symmetry to monoclinic systems . Advanced studies use Mercury software to analyze intermolecular interactions (e.g., C–H···O, π-π stacking) .

Q. What strategies resolve discrepancies between experimental and computational spectral data?

- Cross-validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-311+G(d,p) basis set).

- Dynamic Effects : Account for solvent polarity and conformational flexibility via molecular dynamics simulations .

- Crystallographic Refinement : Adjust R-factors (e.g., R < 0.05) by iteratively refining X-ray data with SHELXL .

Q. How can reaction yields be optimized for thioacetamide derivatives under air-sensitive conditions?

- Inert Atmosphere : Use Schlenk lines or gloveboxes to prevent thiol oxidation.

- Catalytic Additives : Pd(OAc)₂ (0.5–1 mol%) enhances coupling efficiency in thiol-amide reactions .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility, while toluene reduces side reactions .

Data Contradiction Analysis

Q. Why do antimicrobial activity results vary across structurally similar bromophenylthioacetamides?

Contradictions arise from:

- Substituent Electronic Effects : Electron-withdrawing groups (e.g., Br at para position) enhance membrane permeability in Gram-negative bacteria .

- Bioassay Variability : Differences in bacterial strains, inoculum size, or agar dilution methods (CLSI vs. EUCAST guidelines) affect MIC reproducibility .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.